molecular formula C9H10FNO B14062624 1-(4-Amino-2-fluorophenyl)propan-2-one

1-(4-Amino-2-fluorophenyl)propan-2-one

Cat. No.: B14062624
M. Wt: 167.18 g/mol
InChI Key: GFZPVSYGSCEYCG-UHFFFAOYSA-N
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Description

1-(4-Amino-2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H10FNO It is a derivative of phenylpropanone, characterized by the presence of an amino group and a fluorine atom on the aromatic ring

Preparation Methods

The synthesis of 1-(4-Amino-2-fluorophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroacetophenone with ammonia in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or continuous flow synthesis, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Amino-2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and fluorine groups on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents include halogens, alkylating agents, and acylating agents.

Major products formed from these reactions include substituted phenylpropanones, alcohols, and carboxylic acids.

Scientific Research Applications

1-(4-Amino-2-fluorophenyl)propan-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

1-(4-Amino-2-fluorophenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)propan-2-amine: This compound lacks the amino group on the aromatic ring, resulting in different chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-(4-amino-2-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H10FNO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5H,4,11H2,1H3

InChI Key

GFZPVSYGSCEYCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)N)F

Origin of Product

United States

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